Aspulvinone G Aspulvinone G
Brand Name: Vulcanchem
CAS No.: 55215-40-2
VCID: VC18668739
InChI: InChI=1S/C17H12O6/c18-10-3-1-9(2-4-10)7-14-16(21)15(17(22)23-14)12-6-5-11(19)8-13(12)20/h1-8,18-21H/b14-7-
SMILES:
Molecular Formula: C17H12O6
Molecular Weight: 312.27 g/mol

Aspulvinone G

CAS No.: 55215-40-2

Cat. No.: VC18668739

Molecular Formula: C17H12O6

Molecular Weight: 312.27 g/mol

* For research use only. Not for human or veterinary use.

Aspulvinone G - 55215-40-2

Specification

CAS No. 55215-40-2
Molecular Formula C17H12O6
Molecular Weight 312.27 g/mol
IUPAC Name (5Z)-3-(2,4-dihydroxyphenyl)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one
Standard InChI InChI=1S/C17H12O6/c18-10-3-1-9(2-4-10)7-14-16(21)15(17(22)23-14)12-6-5-11(19)8-13(12)20/h1-8,18-21H/b14-7-
Standard InChI Key LNJMXTRRBBPZDK-AUWJEWJLSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Aspulvinone G (CAS: 55215-40-2) possesses the molecular formula C₁₇H₁₂O₆ and a molar mass of 312.27 g/mol . Its core structure consists of a 2(5H)-furanone ring substituted at positions 3, 4, and 5 (Figure 1):

  • Position 3: 2,4-Dihydroxyphenyl group

  • Position 4: Hydroxyl group

  • Position 5: (Z)-4-Hydroxybenzylidene moiety

The (Z)-configuration of the exocyclic double bond at C5 is critical for maintaining planarity between the furanone ring and the benzylidene substituent, a feature shared with Aspulvinone E .

Table 1: Physicochemical Properties of Aspulvinone G

PropertyValue
Molecular FormulaC₁₇H₁₂O₆
Molar Mass312.27 g/mol
CAS Registry55215-40-2
Key Functional GroupsFuranone, phenolic -OH, alkene

Biosynthetic Origins and Natural Occurrence

Fungal Production Pathways

Aspulvinones are predominantly isolated from Aspergillus species, including A. terreus and A. flavipes . Biosynthetically, they derive from polyketide precursors that undergo oxidative cyclization and prenylation modifications. While the exact pathway for Aspulvinone G remains uncharacterized, studies on Aspulvinone E and O suggest a common biosynthetic framework involving:

  • Polyketide synthase (PKS) assembly of a tetracyclic intermediate

  • Oxidative ring contraction to form the furanone core

  • Regioselective hydroxylation at aromatic positions

Strain-Specific Modifications

Mutagenesis studies on A. terreus strains demonstrate that secondary metabolite profiles, including aspulvinone production, are highly sensitive to culture conditions and genetic modifications . For example, UV mutagenesis of A. terreus ML-44 yielded mutant ASM-1, which overproduces aspulvinones V–X . This plasticity suggests that optimized fermentation protocols could enhance Aspulvinone G yields for research applications.

Synthetic Approaches and Structural Analogues

Vinylogous Aldol Condensation Strategy

Recent advances in aspulvinone synthesis employ vinylogous aldol condensation between tetronic acids and aromatic aldehydes . This method, optimized for Aspulvinones E and O, proceeds under mild conditions (MeCN, room temperature) with high Z-selectivity (>90%). Applied to Aspulvinone G synthesis, this route would involve:

  • Tetronic acid precursor: 3-(2,4-Dihydroxyphenyl)-4-hydroxy-2(5H)-furanone

  • Aldehyde coupling partner: 4-Hydroxybenzaldehyde

Table 2: Synthetic Yields of Selected Aspulvinones

CompoundYield (%)Configuration
Aspulvinone E78Z
Aspulvinone O82Z
Aspulvinone GNot reported-

Note: Aspulvinone G synthesis remains unreported but is theoretically feasible via this method .

Comparative Analysis with Structurally Related Aspulvinones

Table 3: Structural and Functional Comparison

CompoundSubstituent at C3C5 SubstituentReported Activities
G2,4-Dihydroxyphenyl(Z)-4-HydroxybenzylideneUnknown
E4-Hydroxyphenyl(Z)-4-Hydroxybenzylideneα-Glucosidase inhibition (IC₅₀ = 4.6 µM)
O2,4-Dihydroxy-5-prenyl4-Hydroxy-3-prenylGOT1 inhibition (Kᵢ = 0.87 µM)

Key structural determinants of activity emerge:

  • C3 Substitution: Bulky prenyl groups (Aspulvinone O) enhance hydrophobic interactions with enzyme pockets

  • C5 Configuration: Z-geometry optimizes planarity for π-π stacking with aromatic residues

Research Gaps and Future Directions

Priority Investigation Areas

  • Direct Activity Profiling: Systematic screening against GOT1, α-glucosidase, and viral proteases (Mpro/PLpro) to quantify Aspulvinone G’s inhibitory potency

  • Synthetic Optimization: Scaling the vinylogous aldol route for gram-scale production to enable in vivo studies

  • Structure-Activity Relationship (SAR): Modular synthesis of C3/C5 analogs to map pharmacophore requirements

Technical Challenges

  • Stereochemical Control: Ensuring Z-selectivity during aldol condensation to maintain bioactive configurations

  • Solubility Limitations: Polar hydroxyl groups may restrict membrane permeability, necessitating prodrug strategies

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